molecular formula C15H19Cl2N3O2 B2448650 (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone CAS No. 501104-39-8

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone

Cat. No. B2448650
CAS RN: 501104-39-8
M. Wt: 344.24
InChI Key: IXFRHOMQZAAIFO-UHFFFAOYSA-N
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Description

“(4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone” is a compound that has been studied for its potential use in medical applications . It has been shown to be a potent and very isoform-selective inhibitor of AKR1C3, an aldo-keto reductase enzyme . This enzyme is of interest as a potential target for drugs for leukemia and hormone-related cancers .


Synthesis Analysis

The compound was prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . This process resulted in a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones .


Molecular Structure Analysis

The molecular formula of the compound is C15H19Cl2N3O2 . Its average mass is 344.236 Da and its monoisotopic mass is 343.085419 Da .


Chemical Reactions Analysis

The compound has been shown to interact with the AKR1C3 enzyme in a specific way . The carbonyl oxygen of the drug forms a hydrogen bond with Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its density is 1.220±0.06 g/cm3 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2/c16-13-2-1-12(11-14(13)17)18-3-5-19(6-4-18)15(21)20-7-9-22-10-8-20/h1-2,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFRHOMQZAAIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone

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